A Technical Guide to Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate HCl: Synthesis, Characterization, and Applications
A Technical Guide to Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate HCl: Synthesis, Characterization, and Applications
Executive Summary: This guide provides a comprehensive technical overview of Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hydrochloride, a molecule of significant interest in medicinal chemistry. The core of this compound is the 3-azabicyclo[3.2.0]heptane scaffold, a rigid, three-dimensional motif that is increasingly recognized as a privileged structure in drug design.[1][2] This document details the compound's chemical identity, offers a strategic approach to its synthesis based on established and plausible methodologies, outlines modern analytical techniques for its characterization, and explores its potential therapeutic applications, particularly in antibacterial drug discovery.[3]
Chemical Identity and Physicochemical Properties
Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hydrochloride is a bicyclic compound distinguished by a fused cyclobutane and pyrrolidine ring system, with a benzyl carbamate functional group attached to a bridgehead carbon.[3] This unique architecture imparts conformational rigidity, a desirable trait for enhancing binding affinity and selectivity to biological targets.
| Identifier | Value | Source |
| IUPAC Name | benzyl N-(3-azabicyclo[3.2.0]heptan-1-yl)carbamate;hydrochloride | [3] |
| CAS Number | 2177258-17-0 | [4] |
| Molecular Formula | C₁₄H₁₉ClN₂O₂ | [3] |
| Molecular Weight | 282.76 g/mol | [3] |
| Canonical SMILES | C1CC2(C1CNC2)NC(=O)OCC3=CC=CC=C3.Cl | [3] |
| InChI Key | SECZBHWRAALYIT-UHFFFAOYSA-N | [3] |
The 3-Azabicyclo[3.2.0]heptane Scaffold: A Privileged Motif in Medicinal Chemistry
The 3-azabicyclo[3.2.0]heptane core is a key structural component in several biologically active molecules. Its presence in compounds such as the antipsychotic drug belaperidone and the quinolone antibiotic ecenofloxacin underscores its value and versatility in targeting a range of physiological systems.[1] The scaffold's rigid structure provides a well-defined three-dimensional vector for appended functional groups, which can lead to improved target engagement and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile compared to more flexible aliphatic or aromatic systems. Despite its potential, exploration of this scaffold has been somewhat limited by a lack of efficient and scalable synthetic routes.[1]
Retrosynthesis and Strategic Synthesis Plan
A logical synthetic approach to the target molecule is guided by a retrosynthetic analysis, which identifies key bond disconnections to reveal simpler, more accessible starting materials.
Retrosynthetic Analysis
The primary retrosynthetic disconnection targets the carbamate linkage, as this is a robust and reliable bond to form in the final stages of a synthesis.[3] This step simplifies the target molecule into two key precursors: the core bicyclic amine (1-amino-3-azabicyclo[3.2.0]heptane) and a suitable benzylating agent like benzyl chloroformate. A further disconnection of the bicyclic amine reveals the foundational challenge: the construction of the 3-azabicyclo[3.2.0]heptane framework itself, which can be approached via a photochemical cycloaddition.
Forward Synthesis Workflow
The proposed forward synthesis follows a logical progression from simple starting materials to the final complex molecule. The workflow prioritizes the early and efficient construction of the core bicyclic scaffold, followed by functionalization and final salt formation.
Caption: Synthetic workflow for Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate HCl.
Detailed Experimental Protocols
The following protocols are based on established, peer-reviewed procedures and standard organic chemistry transformations.
Protocol for the Synthesis of the Core Intermediate: 3-Azabicyclo[3.2.0]heptane Hydrochloride
This protocol is adapted from the robust and verified procedure published in Organic Syntheses, which details an amine-tolerant photochemical [2+2] cycloaddition.[1][5]
Causality: The classical Kochi-Salomon reaction is intolerant of basic amines. This modern adaptation overcomes that limitation by performing the reaction under acidic conditions. The in situ protonation of the diallylamine starting material forms the corresponding ammonium salt, which masks the basicity of the nitrogen atom, preventing it from interfering with the copper catalyst and allowing the cycloaddition to proceed efficiently.[1][5]
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Reaction Setup: In a suitable quartz reaction vessel, charge 1 M sulfuric acid (1.0 equiv.). With stirring, add diallylamine (1.0 equiv.) to form the ammonium salt solution.
-
Catalyst Addition: Dilute the solution with deionized water and add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 equiv.). Stir until the catalyst is fully dissolved.
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Degassing: Degas the solution thoroughly by bubbling with nitrogen for at least 5 minutes to remove dissolved oxygen, which can quench the photochemical reaction.
-
Irradiation: Irradiate the vessel with a 254 nm UV lamp in a photoreactor until full conversion of the starting material is observed (typically monitored by GC-MS or TLC).
-
Workup and Isolation:
-
Combine the reaction mixtures and concentrate the volume by heating to remove excess water.
-
Cool the acidic solution in an ice bath and basify to a pH > 12 with solid sodium hydroxide. This deprotonates the ammonium salt to the free amine, which is soluble in organic solvents.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and cool in an ice bath.
-
-
Salt Formation: To the cold, stirred ethereal solution, slowly add concentrated aqueous hydrochloric acid (1.2 equiv.). The hydrochloride salt will immediately precipitate as a white solid.
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Purification: Isolate the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield 3-azabicyclo[3.2.0]heptane hydrochloride as a white powder.[5]
Proposed Protocol for Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate HCl
This protocol assumes the availability of the 1-amino-3-azabicyclo[3.2.0]heptane intermediate, which would be synthesized from the core structure described in Protocol 4.1 through a multi-step sequence.
Causality: The reaction proceeds via a nucleophilic acyl substitution. The primary amine at the C1 position acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. A non-nucleophilic base, such as triethylamine, is required to scavenge the HCl generated during the reaction, preventing it from protonating the starting amine and halting the reaction.
-
Reaction Setup: Dissolve 1-amino-3-azabicyclo[3.2.0]heptane (1.0 equiv., as the free base) and triethylamine (1.1 equiv.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of benzyl chloroformate (1.05 equiv.) in anhydrous DCM to the cooled reaction mixture dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Purification of Free Base: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure free base of Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate.
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Final Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether or ethyl acetate. Add a 2 M solution of HCl in diethyl ether dropwise until precipitation is complete. Isolate the resulting white solid by vacuum filtration, wash with cold ether, and dry under vacuum to afford the final product.
Analytical Characterization and Quality Control
A comprehensive suite of analytical techniques is required to confirm the structure and purity of the final compound.
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NMR Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons of the benzyl group (typically 7.3-7.4 ppm), a characteristic singlet for the benzylic CH₂ protons (~5.1 ppm), and a complex series of multiplets in the aliphatic region corresponding to the protons on the bicyclic framework.
-
¹³C NMR: Key resonances would include the carbamate carbonyl (~155 ppm), carbons of the aromatic ring (127-136 ppm), the benzylic carbon (~67 ppm), and multiple distinct signals for the sp³ carbons of the bicyclic core.
-
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion, which provides unequivocal evidence of the elemental composition.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would confirm the presence of key functional groups: a strong C=O stretch for the carbamate (~1690-1720 cm⁻¹), an N-H stretch (~3300 cm⁻¹), and aromatic C-H stretches (~3030 cm⁻¹).
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Purity Analysis (HPLC): Purity should be assessed using reverse-phase HPLC, typically with a C18 column and a mobile phase gradient of water and acetonitrile containing a modifier like TFA or formic acid. Purity should exceed 95% for use in biological assays.
Potential Applications in Drug Discovery
The unique structural features of Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate HCl make it a compelling candidate for further investigation in several therapeutic areas.
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Antibacterial Research: The most prominent potential application is in the development of new antibacterial agents.[3] Compounds with similar bicyclic structures have been shown to inhibit bacterial DNA gyrase and topoisomerase IV.[3] These enzymes are essential for bacterial DNA replication and repair, and their inhibition leads to bacterial cell death. The rigid scaffold of this compound could enhance its binding to these targets, potentially overcoming resistance mechanisms that affect existing antibiotics.[3]
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Central Nervous System (CNS) Agents: Azabicyclic scaffolds are frequently found in compounds targeting CNS receptors. The 3-azabicyclo[3.2.0]heptane ring system has been explored in the context of histamine H3 receptor antagonists, which have potential applications in treating obesity and other metabolic or cognitive disorders.[6]
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Building Block for Chemical Libraries: This compound serves as an advanced building block for the synthesis of novel chemical libraries.[7] The secondary amine within the pyrrolidine ring can be further functionalized, allowing for the rapid generation of diverse analogues for high-throughput screening campaigns, accelerating the discovery of new lead compounds.
References
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Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 101, 410–422. Available at: [Link]
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Organic Syntheses. (n.d.). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Available at: [Link]
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Wu, Z., et al. (2023). Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3)−H activation and C−C cleavage. Chemical Science, 14(18), 4875–4881. Available at: [Link]
- Google Patents. (n.d.). HK1160125A - Azabicyclo[3.2.0]hept-3-yl compounds, a process for their preparation and pharmaceutical compositions containing them.
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ResearchGate. (2026). Synthesis of 3‐Azabicyclo[3.2.0]heptane Hydrochloride. Available at: [Link]
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